[(2-Fluoro-5-methoxyphenyl)methyl](methyl)aminehydrochloride
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Overview
Description
(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl It is characterized by the presence of a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenyl)methylaminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxybenzene derivatives, while substitution reactions can introduce new functional groups to the benzene ring.
Scientific Research Applications
(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenyl)methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylboronic acid
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- N-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine
Uniqueness
(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13ClFNO |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-7-5-8(12-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
NLBFHHKRDFPWGO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)OC)F.Cl |
Origin of Product |
United States |
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